N-Propanoyl-L-isoleucyl-L-isoleucylglycyl-L-leucine
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Overview
Description
N-Propanoyl-L-isoleucyl-L-isoleucylglycyl-L-leucine is a synthetic peptide composed of four amino acids: L-isoleucine, glycine, and L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propanoyl-L-isoleucyl-L-isoleucylglycyl-L-leucine typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups . The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Propanoyl-L-isoleucyl-L-isoleucylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the peptide .
Scientific Research Applications
N-Propanoyl-L-isoleucyl-L-isoleucylglycyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-Propanoyl-L-isoleucyl-L-isoleucylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
L-Isoleucyl-L-proline: Another peptide with similar amino acid composition.
Nanotubes of L-isoleucyl-L-leucine: Structurally related but with different physical properties.
N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide: A closely related compound with a similar structure.
Uniqueness
N-Propanoyl-L-isoleucyl-L-isoleucylglycyl-L-leucine is unique due to its specific sequence and the presence of the N-propanoyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying peptide interactions and developing new therapeutic agents .
Properties
CAS No. |
249935-06-6 |
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Molecular Formula |
C23H42N4O6 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[2-[[(2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-(propanoylamino)pentanoyl]amino]pentanoyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C23H42N4O6/c1-8-14(6)19(27-22(31)20(15(7)9-2)26-17(28)10-3)21(30)24-12-18(29)25-16(23(32)33)11-13(4)5/h13-16,19-20H,8-12H2,1-7H3,(H,24,30)(H,25,29)(H,26,28)(H,27,31)(H,32,33)/t14-,15-,16-,19-,20-/m0/s1 |
InChI Key |
ULZPXXVVXWGAKY-UKSSEWCLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CC |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CC |
Origin of Product |
United States |
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